molecular formula C34H43Cl2NO3 B1662283 O-2093

O-2093

Cat. No.: B1662283
M. Wt: 584.6 g/mol
InChI Key: XRJQDZXKLCOTGV-DOFZRALJSA-N
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Description

O-2093 is a chemical compound known for its role as an inhibitor of anandamide uptake. Anandamide is an endogenous cannabinoid neurotransmitter, and this compound helps to increase its levels by preventing its reuptake. This compound has been studied for its potential therapeutic effects, particularly in the context of neurological disorders .

Preparation Methods

The synthesis of O-2093 involves several steps, starting with the preparation of the intermediate compounds. The key synthetic route includes the reaction of (5Z,8Z,11Z,14Z)-eicosatetraenoic acid with N,N-bis(3-chloro-4-hydroxybenzyl)amine under specific conditions to form the final product. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction .

For industrial production, the process is scaled up with careful control of reaction parameters to ensure high yield and purity. The compound is usually synthesized in a multi-step process, with each step being optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

O-2093 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced with different atoms or groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

O-2093 has been investigated across several fields, including chemistry, biology, medicine, and industry.

Chemistry

In chemical research, this compound serves as a tool compound to study the mechanisms of anandamide uptake and its inhibition. Its unique properties allow researchers to explore the dynamics of endocannabinoid signaling pathways.

Biology

Researchers utilize this compound to investigate the role of anandamide in biological processes such as:

  • Pain Modulation : Studies have shown that this compound can alleviate pain by enhancing anandamide levels in the synaptic cleft.
  • Neuroprotection : The compound is being explored for its potential protective effects on neurons in various neurodegenerative conditions .

Medicine

This compound has potential therapeutic applications in treating neurological disorders due to its ability to modulate endocannabinoid signaling. Notable applications include:

  • Multiple Sclerosis (MS) : this compound has demonstrated efficacy in reducing limb spasticity in animal models of MS (CREAE model), suggesting its potential as a therapeutic agent for managing spasticity associated with this condition .

Industry

In pharmaceutical development, this compound is utilized in creating new drugs targeting the endocannabinoid system. Its selectivity for anandamide uptake inhibition makes it a valuable compound for developing treatments aimed at various conditions influenced by endocannabinoid signaling.

Data Table: Comparison with Similar Compounds

CompoundIC50 (μM)CB1 ActivityCB2 ActivityTRPV1 ActivityFAAH Activity
This compound17.3LowLowLowLow
O-2247>40LowLowLowLow
O-2248>40LowLowLowLow
O-32461.4LowLowLowLow
O-3262TBDTBDTBDTBDTBD

Note: TBD indicates that data is currently being evaluated or is not yet available.

Case Study 1: Efficacy in Multiple Sclerosis Models

A study conducted on mice with chronic relapsing experimental allergic encephalomyelitis (CREAE) demonstrated that intravenous administration of this compound significantly inhibited limb spasticity. This finding supports the hypothesis that selective inhibitors of anandamide uptake could serve as effective treatments for spasticity associated with multiple sclerosis .

Case Study 2: Pain Modulation Research

In another study focusing on pain modulation, researchers administered this compound to assess its impact on nociceptive responses in animal models. The results indicated a marked reduction in pain sensitivity, corroborating the compound's role in enhancing anandamide levels and its subsequent analgesic effects .

Mechanism of Action

O-2093 exerts its effects by inhibiting the reuptake of anandamide, thereby increasing its extracellular levels. This inhibition occurs through the blockade of the anandamide transporter, preventing the reabsorption of anandamide into cells. The increased levels of anandamide enhance its interaction with cannabinoid receptors, leading to various physiological effects such as pain relief and anti-inflammatory responses .

Comparison with Similar Compounds

O-2093 is unique in its high selectivity for anandamide uptake inhibition with minimal activity at other cannabinoid receptors such as CB1 and CB2. Similar compounds include:

  • O-2247
  • O-2248
  • O-3246
  • O-3262

These compounds share structural similarities with this compound but differ in their specific activity profiles and potency. This compound stands out due to its potent inhibition of anandamide uptake and its therapeutic potential in neurological disorders .

Biological Activity

O-2093, also known as a potent inhibitor of anandamide uptake, has garnered attention in the field of pharmacology for its unique properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and case studies that illustrate its efficacy and limitations.

Overview of this compound

This compound is characterized by its ability to inhibit the reuptake of anandamide, an endocannabinoid that plays a crucial role in various physiological processes. The compound's chemical structure allows it to interact selectively with membrane transporters responsible for anandamide uptake, making it a subject of interest in cannabinoid research.

The primary mechanism through which this compound exerts its effects is by inhibiting the cellular uptake of anandamide. This inhibition leads to increased levels of anandamide in the synaptic cleft, potentially enhancing endocannabinoid signaling. However, this compound exhibits minimal activity at cannabinoid receptors CB1 and CB2, as well as at the transient receptor potential vanilloid 1 (TRPV1) channel and fatty acid amide hydrolase (FAAH) .

Key Data on Biological Activity

Parameter Value
IC50 for Anandamide Uptake 17.3 μM
Activity at CB1 Receptor No significant activity
Activity at CB2 Receptor No significant activity
Activity at TRPV1 No significant activity
Activity as FAAH Inhibitor No significant activity

Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

  • In Vitro Studies : Research indicated that this compound effectively inhibits anandamide uptake in various cell lines, demonstrating its potential as a tool for studying endocannabinoid signaling pathways .
  • In Vivo Studies : In mouse models, this compound was tested for its effects on behavior and physiological responses. Notably, it was evaluated using the "tetrad" tests (which assess analgesia, hypothermia, immobility, and locomotion), revealing that this compound did not produce significant behavioral changes at doses up to 20 mg/kg .
  • Comparative Analysis with Analog Compounds : Four structural analogs of this compound were synthesized to enhance its efficacy. These analogs showed varying degrees of potency in inhibiting anandamide uptake but also demonstrated low affinity for cannabinoid receptors .

Case Study 1: Efficacy in Experimental Models

In a study involving chronic relapsing experimental allergic encephalomyelitis (CREAE) mice—a model for multiple sclerosis—this compound was assessed for its impact on spasticity. While it did not exhibit cannabimimetic side effects, its efficacy in reducing spasticity was limited compared to other compounds designed for this purpose .

Case Study 2: Behavioral Impact Assessment

In behavioral assessments using the tetrad tests, this compound showed no significant alterations in pain response or locomotion compared to control groups. This highlights the compound's specificity and suggests that while it may increase anandamide levels, it does not mimic the broader effects typically associated with cannabinoid receptor activation .

Properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N,N-bis[(3-chloro-4-hydroxyphenyl)methyl]icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H43Cl2NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-34(40)37(26-28-20-22-32(38)30(35)24-28)27-29-21-23-33(39)31(36)25-29/h6-7,9-10,12-13,15-16,20-25,38-39H,2-5,8,11,14,17-19,26-27H2,1H3/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJQDZXKLCOTGV-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)N(CC1=CC(=C(C=C1)O)Cl)CC2=CC(=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N(CC1=CC(=C(C=C1)O)Cl)CC2=CC(=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H43Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of O-2093?

A1: this compound acts primarily as an inhibitor of anandamide uptake. [, , ] Anandamide is an endocannabinoid, a naturally occurring signaling molecule that activates cannabinoid receptors in the brain and body. By blocking anandamide uptake, this compound increases the levels of this endocannabinoid in the synaptic cleft, leading to enhanced activation of cannabinoid receptors.

Q2: Does this compound interact with cannabinoid receptors directly?

A2: While this compound enhances the effects of anandamide, a cannabinoid receptor agonist, studies indicate that it does not directly activate cannabinoid receptors itself. [] This suggests that its effects are primarily mediated through increasing the availability of endogenous anandamide.

Q3: What structural modifications of this compound have been explored and what are their implications on its activity?

A3: Researchers have investigated the structure-activity relationship of this compound by creating and testing various analogs. These modifications included N-methylation, replacing the amide group with urea or thiourea, and altering the vanillyl group. [] Interestingly, some analogs retained activity on targets like the vanilloid receptor TRPV1 and the anandamide membrane transporter (AMT), while others showed increased potency in inhibiting fatty acid amide hydrolase (FAAH), the enzyme responsible for anandamide degradation. [] These findings highlight the possibility of fine-tuning the pharmacological profile of this compound through structural modifications for potential therapeutic applications.

Q4: What are the implications of this compound's interaction with TRPV1 receptors?

A4: Although this compound was initially designed as a hybrid molecule incorporating structural features of both anandamide and capsaicin (a TRPV1 agonist), research suggests that its cannabimimetic effects might not solely rely on TRPV1 activation. [] While some analogs with high affinity for TRPV1 induced a response in the mouse "tetrad" (a set of behavioral tests for cannabimimetic activity), the most potent compound in this regard did not activate TRPV1. [] This suggests the involvement of other, potentially unidentified, receptors in mediating this compound's effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.